DB2313

Catalog No.
S525078
CAS No.
M.F
C42H41FN8O2
M. Wt
708.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DB2313

Product Name

DB2313

IUPAC Name

2-[4-[[2-fluoro-3-[[4-[6-(N'-propan-2-ylcarbamimidoyl)-1H-benzimidazol-2-yl]phenoxy]methyl]phenyl]methoxy]phenyl]-N'-propan-2-yl-3H-benzimidazole-5-carboximidamide

Molecular Formula

C42H41FN8O2

Molecular Weight

708.8 g/mol

InChI

InChI=1S/C42H41FN8O2/c1-24(2)46-39(44)28-12-18-34-36(20-28)50-41(48-34)26-8-14-32(15-9-26)52-22-30-6-5-7-31(38(30)43)23-53-33-16-10-27(11-17-33)42-49-35-19-13-29(21-37(35)51-42)40(45)47-25(3)4/h5-21,24-25H,22-23H2,1-4H3,(H2,44,46)(H2,45,47)(H,48,50)(H,49,51)

InChI Key

NUVPJXUYFGWDGB-UHFFFAOYSA-N

SMILES

CC(C)N=C(C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)OCC4=C(C(=CC=C4)COC5=CC=C(C=C5)C6=NC7=C(N6)C=C(C=C7)C(=NC(C)C)N)F)N

solubility

Soluble in DMSO

Synonyms

DB2313; DB 2313; DB-2313

Canonical SMILES

CC(C)N=C(C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)OCC4=C(C(=CC=C4)COC5=CC=C(C=C5)C6=NC7=C(N6)C=C(C=C7)C(=NC(C)C)N)F)N

The exact mass of the compound Carboximidamide) is 708.3337 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Modulating Protein Function

For instance, a study published in the Journal of Medicinal Chemistry explored using carboximidamide derivatives as inhibitors for enzymes involved in cancer progression [1].

Source

[1] Enzyme Inhibitory Activity of Novel Carboximidamide Derivatives: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry (ACS Publications). ()

Organic Synthesis Building Block

The presence of the amide and amine functionalities in carboximidamide makes it a versatile building block for organic synthesis. Researchers can utilize it to create more complex organic molecules with diverse properties. These synthesized molecules can then be used in various applications, such as developing new materials or pharmaceuticals [2].

Source

[2] Carboximidamide as a Privileged Scaffold in Drug Discovery. Molecules (MDPI). ()

DB2313, also known as Carboximidamide, is a potent small-molecule inhibitor specifically targeting the transcription factor PU.1. Its molecular formula is C₄₂H₄₁FN₈O₂, and it has a molecular weight of 708.83 g/mol. The compound exhibits a remarkable inhibitory effect on PU.1 with an IC50 value of 14 nM, disrupting the interaction of PU.1 with its target gene promoters, which is crucial in various hematological malignancies, particularly acute myeloid leukemia (AML) .

DB2313 operates primarily through allosteric inhibition, affecting the binding of PU.1 to specific DNA sequences. The compound binds to the minor groove of DNA adjacent to PU.1 binding sites, thereby preventing PU.1 from interacting with its target promoters. This mechanism leads to significant transcriptional changes in genes regulated by PU.1, ultimately resulting in reduced cell proliferation and increased apoptosis in AML cells .

In vitro studies have demonstrated that DB2313 significantly impairs the proliferation of AML cells, particularly in those with low PU.1 levels. It has been shown to increase apoptosis rates by up to 3.5 times in PU.1 URE–/– AML murine cells and drastically decreases clonogenic survival across successive replatings . In vivo experiments indicate that treatment with DB2313 (at a dosage of 17 mg/kg administered intraperitoneally three times per week) slows leukemia progression and enhances survival rates in mouse models .

The synthesis of DB2313 involves the development of heterocyclic diamidines that target the minor groove of DNA. Specific synthetic pathways for DB2313 have been documented in various studies, focusing on optimizing its affinity for PU.1 binding sites while minimizing off-target effects . The compound is typically prepared in a laboratory setting using established organic synthesis techniques that involve multi-step reactions to achieve the desired chemical structure.

DB2313 is primarily researched for its potential therapeutic applications in treating acute myeloid leukemia due to its ability to inhibit PU.1, a transcription factor often dysregulated in this disease. Its unique mechanism of action makes it a candidate for further development as an anticancer agent, particularly for patients exhibiting low levels of PU.1 . Additionally, it may serve as a valuable tool in research settings for studying the role of PU.1 in hematopoiesis and leukemogenesis.

Interaction studies have shown that DB2313 selectively disrupts PU.1 binding without significantly affecting other transcription factors such as RUNX1 and ELF1 . This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy against AML while preserving normal cellular functions in non-cancerous cells.

Several compounds share structural or functional similarities with DB2313, particularly within the class of heterocyclic diamidines and other PU.1 inhibitors:

Compound NameMechanism of ActionIC50 (nM)Unique Features
DB2115PU.1 inhibitor5-10More potent than DB2313; induces greater transcriptional changes
DB2373PU.1 binding site inhibitorTBDNovel compound with similar targeting properties
DB2826Heterocyclic diamidineTBDFocused on broader ETS family inhibition
FuramidineAntiparasitic agent; has some PU.1 inhibitory propertiesTBDClinically tested; broader applications beyond oncology

DB2313 stands out due to its specific targeting of PU.1 and its demonstrated efficacy in inducing apoptosis in AML cells while sparing normal hematopoietic cells at comparable doses . Its unique mechanism involving allosteric inhibition further distinguishes it from other compounds that may act through direct competitive inhibition or broader transcription factor modulation.

Overview of Heterocyclic Diamidine Synthesis

DB2313 belongs to the heterocyclic diamidine family, which represents a class of compounds characterized by their unique amidine-benzimidazole-phenyl platform that provides excellent recognition for expanded adenine-thymine sites [7]. The synthesis of heterocyclic diamidine derivatives like DB2313 involves sophisticated multi-step synthetic pathways that require careful optimization to achieve high yields and purity [20].

The heterocyclic diamidine compounds are derivatives that harbor the amidine-benzimidazole-phenyl platform, where the amidine cation imparts solubility and interacts favorably with phosphate groups [7]. The benzimidazole nitrogen-hydrogen points into minor grooves and can hydrogen bond with adenine-thymine base pair acceptors, while all three groups make excellent van der Waals contacts with groove walls [7].

Primary Synthetic Routes

Route 1: Lithium Bis(trimethylsilyl)amide Methodology

The most commonly employed synthetic approach for DB2313 and related compounds utilizes lithium bis(trimethylsilyl)amide as a key reagent [11] [20]. This methodology involves the conversion of bis-nitriles to their corresponding diamidines through a two-step process [11]. The bis-nitriles are first treated with a tetrahydrofuran solution of lithium bis(trimethylsilyl)amide, followed by subsequent deprotection of the silylated amidines with ethanolic hydrogen chloride to yield the hydrochloride salts of the diamidines [11] [20].

Lithium bis(trimethylsilyl)amide, with the formula LiN(Si(CH₃)₃)₂, serves as a strong non-nucleophilic base with a conjugate acid pKa of approximately 26 [34]. The reaction typically requires stirring for two days at ambient temperature, followed by cooling to zero degrees Celsius while ethanolic hydrogen chloride is added [11]. The mixture is then allowed to stir for an additional two days before isolation [11].

Route 2: Suzuki Coupling-Benzimidazole Formation

An alternative synthetic pathway involves Suzuki coupling reactions followed by benzimidazole formation [20]. The boronic ester intermediate is prepared by reaction of bromo compounds with bis(pinacolato) diboron using bis(triphenylphosphine)palladium dichloride and potassium acetate in dioxane [20]. The boronic ester subsequently undergoes Suzuki coupling to produce bis-nitro intermediates [20].

The nitro compounds are reduced using sodium borohydride and palladium on carbon in methanol/dichloromethane solvent systems to obtain tetraamine intermediates in good yields [20]. The bis-nitrile products are prepared by coupling tetraamine intermediates with aldehydes using sodium metabisulfite in dimethyl sulfoxide [20].

Route 3: Pinner Method Modifications

The Pinner reaction represents another approach for amidine formation, though it requires careful optimization for heterocyclic systems [32]. The method involves treating nitriles with ethanolic hydrogen chloride under acidic conditions to form intermediate imidate esters, followed by reaction with ammonia or amines [32]. However, the Pinner reaction with cyclic benzimidazole systems can lead to unexpected products, with cyano groups at different positions reacting differently under the reaction conditions [32].

Route 4: Oxidative Cyclization Approach

Benzimidazole formation can also be achieved through oxidative cyclization reactions using aldehydes and diaminobenzenes [22]. This method employs catalyst-free conditions in methanol at ambient temperature, providing moderate to excellent yields ranging from 33-96% with reaction times as short as one minute [22]. The protocol displays high functional group tolerance and can be conducted open to air without requiring special equipment [22].

Synthetic RouteStarting MaterialsKey ReagentsTypical Yield (%)Reaction Time
Route 1: Stille Coupling-Lithium AmidationBis-nitriles, lithium bis(trimethylsilyl)amideLiN[Si(CH₃)₃]₂, THF, HCl(gas)65-852-3 days
Route 2: Suzuki Coupling-Benzimidazole FormationBoronic esters, diamine precursorsPd catalyst, K₂CO₃, sodium metabisulfite70-908-12 hours
Route 3: Pinner Method-CyclizationNitriles, ethanolic HClEtOH, HCl(gas), NH₃50-751-3 weeks
Route 4: Direct Amidine FormationAldehydes, diaminobenzenesOxidizing agents, cyclization catalysts60-804-24 hours

Mechanistic Considerations

The formation of amidine groups involves nucleophilic attack of nitrogen-containing nucleophiles on activated nitrile carbons [35]. Samarium(II) iodide has been demonstrated to facilitate intermolecular reductive coupling of nitriles with nitro compounds under neutral and mild conditions, providing an alternative route for amidine synthesis [35].

The lithium bis(trimethylsilyl)amide methodology proceeds through initial silylation of nitrile nitrogen, followed by nucleophilic attack and subsequent hydrolysis to form the desired amidine functionality [11]. The reaction conditions must be carefully controlled to prevent side reactions and ensure complete conversion [11].

Purity Assessment via HPLC and NMR Spectroscopy

High-Performance Liquid Chromatography Methods

Column Selection and Mobile Phase Optimization

HPLC analysis of heterocyclic diamidine compounds requires careful optimization of chromatographic conditions due to their basic nature and potential for strong interactions with stationary phases [17] [41]. For DB2313 and related compounds, reversed-phase C18 columns represent the most commonly employed stationary phase [17] [38].

The Discovery HS F5 column system has proven particularly effective for heterocyclic amine analysis, utilizing a mobile phase composition of water with 10 millimolar ammonium acetate at pH 4.0 with acetic acid and methanol in a 15:85 volume ratio [17]. Flow rates of 1.0 milliliter per minute at 35 degrees Celsius provide optimal separation with ultraviolet detection at 254 nanometers [17].

Ion-Pairing Chromatography

Due to the highly basic nature of diamidine compounds, ion-pairing chromatography represents an essential technique for achieving adequate retention and peak shape [41]. The aromatic diamidines exhibit considerable basicity, requiring specific conditions for optimal analysis [41]. A mobile phase consisting of 25.0 millimolar citrate buffer at pH 3.25 with 45% methanol provides general conditions suitable for diamidine analysis [41].

Temperature control at 30 degrees Celsius with flow rates of 1.00 milliliter per minute on ultrasphere octadecylsilane columns enables detection limits ranging from 5.00 nanograms per milliliter for some compounds to 45.0 nanograms per milliliter for others [41]. The capacity factor is significantly influenced by ion-pair-forming agent concentration and chain length, pH of the mobile phase, methanol percentage, buffer concentration, and temperature [41].

Derivatization Approaches

For compounds with limited ultraviolet absorption, derivatization methods enhance detection sensitivity [38]. The 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester reagent readily reacts with primary and diamines, exhibiting good selectivity in aqueous solution with fewer by-products and mild reaction conditions [38]. This derivatization approach provides excellent derivative stability and improved sensitivity for HPLC analysis [38].

Compound ClassColumn TypeMobile PhaseDetection (nm)Flow Rate (mL/min)Temperature (°C)
Heterocyclic diamidinesC18 reversed-phaseACN/H₂O with 0.1% TFA254, 2801.025-35
Benzimidazole derivativesDiscovery HS F5MeOH/H₂O (15:85) with NH₄OAc2541.035
Amidine compoundsPhenyl-hexylPhosphate buffer/ACN gradient210, 2540.8-1.230
Diamidine hydrochloridesC18 ultrasphere ODSCitrate buffer pH 3.25/MeOH254, 2801.030

Nuclear Magnetic Resonance Spectroscopy

Proton NMR Characterization

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for DB2313 and related heterocyclic diamidines [24]. Proton NMR spectroscopy at 400 megahertz or higher field strengths enables detailed structural elucidation [16]. The amidine protons typically appear as singlets in the 11.63 to 9.60 parts per million region, with their presence leading to downfield shifts of most other proton signals [32].

For DB2313 hydrochloride, the molecular formula C₄₂H₄₁FN₈O₂ with additional hydrogen chloride provides a molecular weight of 708.8 [24]. The compound exhibits ultraviolet/visible absorption maxima at 223, 264, and 316 nanometers [24]. The purity specification requires ≥98% as determined by analytical methods [24].

Carbon-13 NMR Analysis

Carbon-13 NMR spectroscopy provides complementary structural information, particularly for distinguishing between different carbon environments in the benzimidazole and phenyl rings [18]. The use of attached proton test pulse sequences and heteronuclear multiple quantum coherence experiments enables complete signal assignment [18].

Two-dimensional NMR techniques, including correlation spectroscopy, heteronuclear multiple quantum coherence, and heteronuclear multiple bond correlation experiments, facilitate complete structural characterization [18]. These methods are particularly valuable for complex heterocyclic systems where signal overlap may occur in one-dimensional spectra [18].

Advanced NMR Techniques

Real-time multidimensional NMR spectroscopy represents an emerging technique for monitoring chemical reactions involving heterocyclic compounds [40]. Ultrafast two-dimensional methods capable of monitoring multiple spectral regions simultaneously provide new insights into reaction mechanisms and intermediate formation [40]. These techniques have enabled the confirmation of previously postulated intermediates and the detection of previously unobserved species [40].

Batch-Specific Variability and Quality Control Metrics

Analytical Method Validation

Stability-Indicating Methods

Stability-indicating HPLC methods are essential for assessing batch-to-batch consistency and long-term storage stability of DB2313 [24]. The compound demonstrates stability when stored at -20 degrees Celsius for ≥4 years under appropriate conditions [24]. Accelerated stability testing at 40 degrees Celsius and 75% relative humidity provides predictive information regarding long-term stability [24].

The development of stability-indicating methods requires identification of potential degradation products and their separation from the parent compound [24]. Forced degradation studies under acidic, basic, oxidative, and thermal conditions help establish method selectivity [24].

Interlaboratory Method Validation

Collaborative studies involving multiple laboratories provide essential validation data for analytical methods [26]. Results from interlaboratory exercises demonstrate coefficient of variation percentages between laboratories ranging from 8.3 to 24.1% for higher concentration samples and 8.7 to 44.5% for lower concentration samples [26]. These studies establish method precision and accuracy across different analytical environments [26].

The standardized analytical methods evaluated in collaborative studies are recommended for routine analysis, with liquid chromatography-mass spectrometry representing the most suitable technique for comprehensive compound analysis [26].

Quality Control Parameters

Chemical Purity Assessment

Chemical purity determination represents a fundamental quality control parameter for DB2313 batches [24]. High-performance liquid chromatography with ultraviolet detection provides quantitative purity assessment with specifications typically requiring ≥95% purity [24]. Peak purity analysis ensures that the main peak represents a single component without co-eluting impurities [24].

Related substance analysis identifies and quantifies potential impurities arising from synthetic processes or degradation pathways [24]. Individual impurity limits and total impurity thresholds must be established based on intended use and regulatory requirements [24].

Physical Characterization

Particle size distribution analysis using laser diffraction techniques ensures consistent physical properties across batches [24]. The D90 parameter, representing the particle size below which 90% of the sample falls, typically should be less than 100 micrometers for optimal handling and processing characteristics [24].

Water content determination by Karl Fischer titration ensures moisture levels remain within acceptable limits, typically ≤0.5% [24]. Residual solvent analysis by gas chromatography-mass spectrometry headspace analysis confirms that organic solvent levels remain below International Council for Harmonisation limits [24].

Trace Element Analysis

Heavy metals analysis by inductively coupled plasma-mass spectrometry ensures that contamination levels remain below 20 parts per million total [24]. Individual metal specifications may be established for elements of particular concern based on synthetic routes and intended applications [24].

Elemental analysis confirms the molecular formula and provides additional purity confirmation [20]. The combination of elemental analysis with mass spectrometry and NMR spectroscopy provides comprehensive structural verification [20].

ParameterSpecificationAnalytical MethodAcceptance Criteria
Purity (HPLC)≥ 95.0%RP-HPLC with UV detectionPeak purity > 95%, single major peak
Identity (NMR)Confirmed structure¹H and ¹³C NMR spectroscopyAll expected signals present
Water content≤ 0.5%Karl Fischer titrationMoisture content within limits
Residual solvents< ICH limitsGC-MS headspace analysisEach solvent below threshold
Heavy metals< 20 ppmICP-MSTotal heavy metals < specification
Particle size distributionD90 < 100 μmLaser diffractionParticle size distribution consistent
Stability (accelerated)95% purity retained at 40°C/75% RH for 6 monthsStability-indicating HPLCNo significant degradation products
Batch-to-batch variabilityRSD < 5% for key parametersStatistical analysis across batchesInter-batch RSD within acceptance

Statistical Process Control

Trend Analysis

Statistical analysis of batch data enables identification of trends that may indicate process drift or equipment issues [24]. Control charts for critical quality attributes such as purity, impurity levels, and physical properties provide early warning systems for potential quality issues [24].

Relative standard deviation calculations across multiple batches should typically remain below 5% for key parameters to ensure acceptable batch-to-batch consistency [24]. Statistical process control methods enable continuous improvement of manufacturing processes and early detection of quality issues [24].

Method Transfer and Technology Transfer

Method transfer validation ensures that analytical procedures can be successfully implemented across different laboratories or manufacturing sites [24]. Comparative studies between originating and receiving laboratories demonstrate method ruggedness and transferability [24].

DNA Minor Groove Binding Dynamics

DB2313, a heterocyclic diamidine compound, exhibits highly selective binding affinity for the DNA minor groove, specifically targeting adenine-thymine (AT)-rich sequences that flank the canonical PU.1 binding sites [1]. The compound demonstrates a unique molecular architecture comprising an amidine-benzimidazole-phenyl platform that provides exceptional recognition capabilities for expanded AT-rich DNA sequences [1].

The molecular binding dynamics of DB2313 involve precise insertion into the DNA minor groove along the AT-track of the λB motif, where it establishes extensive interactions with DNA base pair edges at the minor groove floor spanning approximately ten consecutive base pairs [1]. The amidine cation component of DB2313 confers enhanced solubility and facilitates favorable electrostatic interactions with phosphate groups positioned closely within the narrow DNA minor groove [1]. Additionally, the amidine moiety forms hydrogen bonds with acceptor groups present on adenine-thymine base pairs, specifically the carbonyl oxygen of thymine and the nitrogen-3 of adenine, located at the floor of the minor groove [1].

The benzimidazole nitrogen-hydrogen group directs into the minor groove and establishes additional hydrogen bonding interactions with adenine-thymine base pair acceptors [1]. All three structural components of DB2313—the amidine, benzimidazole, and phenyl groups—contribute to optimal van der Waals contacts with the walls of the minor groove and edges of adenine-thymine base pairs at the groove floor [1]. The compound demonstrates appropriate curvature to match precisely the DNA minor groove geometry in adenine-thymine sequences [1].

Surface plasmon resonance analysis revealed that DB2313 binds to the λB motif with high affinity, exhibiting a dissociation constant of 29 nanomolar with tight 1:1 stoichiometry [1]. The binding affinity falls within the 10^-8 to 10^-9 molar range, indicating exceptionally strong interaction with the target DNA sequence [1]. Importantly, DB2313 demonstrates remarkable selectivity, showing minimal binding to control sequences such as the SC1 site recognized by ETS1, even at concentrations far exceeding those required to saturate the λB motif [1].

Allosteric Modulation of PU.1-DNA Interactions

The inhibition mechanism employed by DB2313 operates through allosteric modulation rather than direct competitive binding with PU.1 [1] [2]. This allosteric mechanism fundamentally disrupts the structural requirements necessary for productive PU.1-DNA interaction through conformational changes induced in the target DNA sequence.

PU.1 transcription factor binding requires specific compression of the minor groove in both width and depth at the adenine-thymine-rich flanking sequences, which is essential for indirect readout of the DNA backbone by PU.1 [1]. This compression represents a critical structural prerequisite for PU.1 recognition and stable binding. The co-crystal structure of the PU.1-DNA complex demonstrates that extensive perturbations of the DNA groove structure occur during PU.1 binding, with particular emphasis on the requirement for minor groove compression [3].

DB2313 binding fundamentally alters this structural landscape by preventing the minor groove compression required by PU.1 [1]. When DB2313 occupies the minor groove, it induces a conformation that maintains groove width and depth parameters that deviate strongly from the structural requirements necessary for PU.1 binding [1]. This conformational incompatibility represents the molecular basis for the allosteric inhibition mechanism.

The allosteric effect manifests through the principle of mutually exclusive DNA conformations [1]. The equilibrated DB2313-DNA complex adopts a conformation that is structurally incompatible with the conformation required for PU.1 binding, as demonstrated through molecular dynamics simulations [1]. This incompatibility ensures that denial of PU.1 occupancy occurs through conformational perturbations of the target DNA, representing a major component of the efficacy of DB2313 as a PU.1 inhibitor [1].

Surface plasmon resonance experiments demonstrated that DB2313 efficiently displaces PU.1 from its cognate binding sites with inhibitory concentration 50 values ranging from 14 to 50 nanomolar [1]. The rank order of inhibitory concentration 50 values corresponds directly with the rank order of binding affinities, confirming that inhibition occurs through the same allosteric mechanism across different experimental conditions [1].

Conformational Perturbations in Target DNA Sequences

The binding of DB2313 induces significant conformational perturbations in target DNA sequences that render them incompatible with PU.1 binding requirements [1]. These perturbations have been characterized through multiple experimental and computational approaches, providing detailed insight into the molecular mechanism of inhibition.

Molecular dynamics simulations of the DB2313-λB complex revealed that the bound compound induces the double helix into a conformation that is fundamentally incompatible with PU.1 binding [1]. The simulation demonstrated the expected binding mode for DB2313, including typical water-mediated contacts between the diamidinium groups and the DNA backbone [1]. However, comparison of the equilibrated DB2313-DNA complex with the PU.1-DNA co-crystal structure clearly showed the conformational incompatibility [1].

The specific conformational changes induced by DB2313 binding result in a minor groove profile, characterized by groove width and depth parameters, that deviates strongly from the structural requirements of PU.1 for productive binding [1]. While PU.1 requires compression of the minor groove for indirect readout of the DNA backbone, DB2313 binding maintains or increases groove width, creating a structural environment that cannot accommodate PU.1 [1].

Experimental validation of these conformational perturbations was achieved through DNase I footprinting analysis [1]. DNase I serves as a highly sensitive probe of local DNA structure, particularly in the minor groove region. The DNase I footprinting experiments confirmed that diamidines, including DB2313, induced DNA conformations that were incompatible with PU.1 binding [1]. Each diamidine compound induced a unique DNase I footprint, reflecting their different structural characteristics, but all footprints were highly dissimilar to the characteristic pattern produced by PU.1 [1].

The conformational perturbations extend beyond the immediate binding site, as evidenced by the extensive span of DB2313 interaction with approximately ten consecutive base pairs at the minor groove floor [1]. This extended interaction footprint ensures comprehensive disruption of the structural environment required for PU.1 binding, preventing any potential accommodation of both proteins simultaneously on the same DNA target.

These conformational perturbations represent a fundamental mechanism of transcription factor inhibition through DNA structural modulation [4] [5]. The approach leverages the requirement for specific DNA conformations in transcription factor binding, providing a means to selectively disrupt transcription factor-DNA interactions without directly targeting the protein binding domain. This mechanism offers advantages in terms of selectivity and specificity, as demonstrated by the minimal impact of DB2313 on other ETS family transcription factors that do not share the same stringent structural requirements for minor groove compression [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

708.33365074 g/mol

Monoisotopic Mass

708.33365074 g/mol

Heavy Atom Count

53

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023

Explore Compound Types